molecular formula C19H29N3S B5855217 N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea

Katalognummer B5855217
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: VKEATSQHCSUULX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea (known as BTCP) is a chemical compound that has been widely studied for its potential use in the field of neuroscience. BTCP is a potent dopamine transporter inhibitor, meaning that it can block the reuptake of the neurotransmitter dopamine in the brain. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.

Wirkmechanismus

BTCP works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. When dopamine is released into the synapse, it can bind to dopamine receptors on neighboring neurons, leading to the transmission of signals between neurons. Once the signal has been transmitted, the dopamine is taken back up into the presynaptic neuron by the dopamine transporter. BTCP blocks the dopamine transporter, preventing the reuptake of dopamine and leading to an increase in dopamine levels in the synapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are primarily related to its ability to inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology. Increased dopamine levels are associated with feelings of pleasure and reward, which may be why BTCP has been studied as a potential treatment for drug addiction. In addition, dopamine is involved in the regulation of movement, which may be why BTCP has been studied as a potential treatment for Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BTCP is that it is a potent dopamine transporter inhibitor, making it a useful tool for studying the role of dopamine in the brain. However, the complex synthesis process and the potential for side effects make BTCP a challenging compound to work with. In addition, the high affinity of BTCP for the dopamine transporter means that it can be difficult to remove from the brain once it has been administered.

Zukünftige Richtungen

There are several potential future directions for research into BTCP. One area of interest is the use of BTCP as a treatment for drug addiction. Research has shown that BTCP can reduce drug-seeking behavior in animal models, suggesting that it may be a useful treatment for addiction. Another area of interest is the use of BTCP as a research tool to study the role of dopamine in the brain. By blocking the dopamine transporter, researchers can study the effects of increased dopamine levels on behavior and physiology. Finally, there is interest in developing new compounds that are similar to BTCP but have fewer side effects and are easier to synthesize.

Synthesemethoden

The synthesis of BTCP is a complex process that involves several steps. The starting materials for the synthesis are cyclohexanone and benzylpiperidine. These are reacted with thiourea and hydrochloric acid to form the final product, BTCP. The synthesis of BTCP requires specialized equipment and expertise, making it a challenging compound to produce.

Wissenschaftliche Forschungsanwendungen

BTCP has been extensively studied for its potential use in the field of neuroscience. Research has shown that BTCP has a high affinity for the dopamine transporter, meaning that it can bind to the transporter and prevent the reuptake of dopamine. This property has led to research into the potential use of BTCP as a treatment for various neurological disorders, including Parkinson's disease and drug addiction.

Eigenschaften

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3S/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEATSQHCSUULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-3-cyclohexylthiourea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.